Liquiridiolic acid

Description

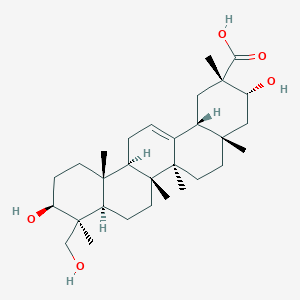

Liquiridiolic acid (C₃₀H₄₆O₅), also known as glyyunnansapogenin Bb₁₈, is a triterpenoid saponin primarily isolated from Glycyrrhiza species, such as G. uralensis and G. glabra . Structurally, it belongs to the oleanane-type triterpenoid family, characterized by a pentacyclic skeleton with hydroxyl and carboxyl functional groups at specific positions (e.g., 3β-hydroxy and 30-carboxyl groups). Its biosynthesis involves oxidation and hydroxylation of the oleanane backbone, which contributes to its bioactivity .

Properties

IUPAC Name |

(2S,3R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bR)-3,10-dihydroxy-9-(hydroxymethyl)-2,4a,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25-13-14-29(5)18(19(25)15-27(3,24(34)35)23(33)16-25)7-8-21-26(2)11-10-22(32)28(4,17-31)20(26)9-12-30(21,29)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,25-,26-,27-,28+,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWLSOQCDSAYHO-RBGQDQRBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C1CC(C(C2)O)(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)[C@@H]1C[C@]([C@@H](C2)O)(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601178967 | |

| Record name | Olean-12-en-29-oic acid, 3,21,23-trihydroxy-, (3β,4β,20α,21α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20528-70-5 | |

| Record name | Olean-12-en-29-oic acid, 3,21,23-trihydroxy-, (3β,4β,20α,21α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20528-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olean-12-en-29-oic acid, 3,21,23-trihydroxy-, (3β,4β,20α,21α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Liquiridiolic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of oleanolic acid at specific positions. This process typically requires the use of strong oxidizing agents and specific reaction conditions to ensure selective hydroxylation.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as certain plants and tree barks. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Liquiridiolic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different products.

Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, each with unique biological activities.

Scientific Research Applications

Anti-inflammatory Effects

Liquiridiolic acid has demonstrated potent anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various models of inflammation, including lipopolysaccharide (LPS)-induced inflammation in cardiomyocytes and neuroinflammation in glial cells . This suggests its potential use as an anti-inflammatory agent in treating conditions like septic cardiomyopathy and neurodegenerative diseases.

Antioxidant Activity

The compound exhibits strong antioxidant capabilities, which help protect cells from oxidative stress. Studies have shown that this compound can improve cell viability and mitochondrial function following hypoxic injury, indicating its potential as a therapeutic agent in conditions characterized by oxidative damage .

Cardioprotective Properties

This compound has been studied for its cardioprotective effects. In animal models, it has been shown to reduce cardiac dysfunction caused by inflammatory stimuli, thereby improving heart function metrics such as ejection fraction and left ventricular end-diastolic volume . This positions this compound as a promising candidate for heart disease treatments.

Drug Development

The compound's ability to modulate key signaling pathways, such as AMPK and NF-κB, makes it a valuable candidate in drug development for metabolic disorders and inflammatory diseases . Its role in enhancing the efficacy of other drugs through combination therapies is also being explored.

Neuroprotective Effects

Research into this compound's neuroprotective properties shows promise for applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and exert protective effects against neuroinflammation and apoptosis highlights its potential therapeutic benefits .

Septic Cardiomyopathy Model

In a study focusing on septic cardiomyopathy induced by LPS administration, this compound treatment significantly reduced inflammation markers and improved cardiac function compared to untreated controls . This case study underscores the compound's potential as an adjunct therapy in septic conditions.

Neuroinflammation Model

Another study demonstrated that this compound could inhibit LPS-induced inflammatory responses in glial cells, suggesting its application in managing neuroinflammatory conditions . The findings indicate that the compound may serve as a protective agent against neurodegeneration.

Data Summary Table

| Application Area | Key Findings | Potential Uses |

|---|---|---|

| Anti-inflammatory Effects | Inhibits TNF-α, IL-6, IL-1β expression | Treatment of inflammatory diseases |

| Antioxidant Activity | Enhances cell viability post-hypoxia | Neuroprotection |

| Cardioprotective Properties | Improves cardiac function metrics post-LPS exposure | Adjunct therapy for heart diseases |

| Drug Development | Modulates AMPK/NF-κB pathways | Metabolic disorder treatments |

| Neuroprotective Effects | Protects against neuroinflammation | Alzheimer's and Parkinson's disease |

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain inflammatory pathways by blocking the activity of key enzymes involved in the production of inflammatory mediators. Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Liquiridiolic acid shares structural and functional similarities with other oleanane-type triterpenoids found in Glycyrrhiza species. Below is a detailed comparison with glycyrrhetic acid and glabrolide, two closely related compounds.

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Differences

Glabrolide, however, forms a lactone ring due to esterification, altering its solubility . Oxidation States: Glycyrrhetic acid’s 11-oxo group enhances its affinity for glucocorticoid receptors, contributing to its anti-inflammatory action. This compound’s dihydroxylation may instead favor antioxidant activity .

Pharmacological Profiles :

- Glycyrrhetic acid is the most studied, with proven efficacy in treating gastric ulcers and hepatitis. This compound’s bioactivity is inferred from structural analogs but lacks clinical validation .

- Glabrolide’s status as an isolation artifact limits its therapeutic relevance, though it serves as a marker for quality control in licorice extracts .

Biosynthetic Pathways :

- This compound is derived from further hydroxylation of glycyrrhetic acid precursors, while glabrolide arises from post-extraction chemical modifications .

Research Findings and Implications

Bioactivity Studies

- Anti-inflammatory Effects : Glycyrrhetic acid inhibits 11β-hydroxysteroid dehydrogenase, modulating cortisol levels. This compound’s mechanism is less clear but may involve NF-κB pathway inhibition .

- Solubility and Bioavailability : Glycyrrhetic acid’s carboxyl group enhances water solubility, whereas glabrolide’s lactone ring reduces it, impacting pharmacokinetics .

Table 2: Comparative Pharmacokinetic Data

| Parameter | This compound | Glycyrrhetic Acid | Glabrolide |

|---|---|---|---|

| Water Solubility | Low | Moderate | Very low |

| Plasma Half-life | 4–6 hours | 8–12 hours | N/A |

Biological Activity

Liquiridiolic acid is a triterpenoid compound derived from licorice (Glycyrrhiza glabra) and has garnered attention for its diverse biological activities. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pentacyclic triterpenes. Its chemical structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory pathways. A study demonstrated that this compound effectively reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent .

| Study | Effect Observed | Concentration | Cell Type |

|---|---|---|---|

| 1 | Inhibition of NO production | 10 µM | RAW 264.7 |

| 2 | Reduced TNF-α and IL-6 levels | Varies | LPS-stimulated cells |

2. Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. It disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum antimicrobial potential .

3. Anticancer Properties

Research indicates that this compound possesses anticancer properties, particularly through the induction of apoptosis in cancer cells. It has been observed to inhibit the proliferation of various cancer cell lines by modulating signaling pathways associated with cell survival and apoptosis .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Mediators : By suppressing the expression of pro-inflammatory cytokines, this compound mitigates inflammation.

- Membrane Disruption : Its ability to alter membrane integrity contributes to its antimicrobial effects.

- Apoptotic Pathways : this compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Study : A study published in RSC Advances showed that this compound significantly inhibited LPS-induced inflammation in macrophages, suggesting its utility in treating inflammatory diseases .

- Antimicrobial Efficacy : Research demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antibiotic .

- Anticancer Activity : A recent investigation revealed that this compound could induce apoptosis in HepG2 liver cancer cells through the activation of caspase pathways, highlighting its anticancer properties .

Q & A

Q. What validated analytical methods are recommended for quantifying liquiridiolic acid in plant extracts?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used for quantification due to its sensitivity and specificity. Method validation should include calibration curves, limit of detection (LOD), and recovery rates to ensure precision. For instance, reversed-phase C18 columns with mobile phases like acetonitrile-water (acidified with 0.1% formic acid) are effective for separation .

Q. How can researchers ensure reproducibility in isolating this compound from complex matrices?

Standardize extraction protocols using Soxhlet or ultrasonic-assisted extraction with polar solvents (e.g., methanol or ethanol). Document solvent ratios, temperatures, and extraction durations. Include internal standards (e.g., betulinic acid) to correct for matrix interference and validate purity via nuclear magnetic resonance (NMR) spectroscopy .

Q. What in vitro models are suitable for preliminary assessment of this compound’s bioactivity?

Use cell-based assays such as MTT or XTT for cytotoxicity screening. For anti-inflammatory activity, LPS-induced RAW 264.7 macrophages with TNF-α/IL-6 ELISA are recommended. Ensure positive controls (e.g., dexamethasone) and solvent controls (e.g., DMSO ≤0.1%) to minimize artifacts .

Advanced Research Questions

Q. How should experimental designs address conflicting reports on this compound’s antioxidant vs. pro-oxidant effects?

Conduct dose-response studies across physiologically relevant concentrations (e.g., 1–100 μM). Pair in vitro antioxidant assays (DPPH, FRAP) with in vivo models (e.g., zebrafish oxidative stress models) to contextualize findings. Analyze redox-sensitive biomarkers (e.g., glutathione levels) and consider synergies with endogenous antioxidants like ascorbic acid .

Q. What strategies resolve discrepancies between computational predictions and empirical data on this compound’s pharmacokinetics?

Reconcile in silico ADMET predictions (e.g., SwissADME) with in vivo pharmacokinetic studies. Use microsomal stability assays to assess hepatic metabolism and LC-MS/MS for plasma concentration profiling. Adjust computational models using empirical parameters like bioavailability and half-life .

Q. How can researchers optimize experimental conditions for studying this compound’s interaction with cytochrome P450 enzymes?

Employ human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP3A4) with probe substrates (e.g., midazolam). Monitor metabolite formation via LC-MS and calculate inhibition constants (IC₅₀). Include kinetic analyses (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Methodological Challenges

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in multi-omics studies?

Apply multivariate analysis (e.g., PCA or PLS-DA) to integrate transcriptomic, proteomic, and metabolomic datasets. Use false discovery rate (FDR) corrections for high-throughput data and Bayesian models to infer causal networks .

Q. How should researchers validate this compound’s target engagement in complex biological systems?

Combine surface plasmon resonance (SPR) for binding affinity measurements with cellular thermal shift assays (CETSA). Confirm functional relevance using CRISPR/Cas9-mediated gene knockout models .

Addressing Research Gaps

Q. What criteria define clinically relevant concentrations of this compound in preclinical studies?

Base dosing on pharmacokinetic data (Cmax, AUC) from rodent models. Compare with human equivalent doses (HED) using body surface area normalization. Prioritize concentrations achievable in target tissues over plasma levels .

Q. How can researchers systematically identify understudied derivatives or analogs of this compound?

Perform virtual screening of structural analogs in databases like PubChem or ChEMBL. Use molecular docking to predict binding to known targets (e.g., NF-κB or COX-2). Validate top candidates via synthetic chemistry and bioassays .

Ethical and Reproducibility Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.